molecular formula C11H16N2O4S B2914449 2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid CAS No. 1332873-09-2

2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid

Cat. No.: B2914449
CAS No.: 1332873-09-2
M. Wt: 272.32
InChI Key: ICDURVYGDQEDNK-UHFFFAOYSA-N
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Description

2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid is a chemical compound that features a thiazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid typically involves multiple steps:

  • Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of a suitable halide with thiourea.

  • Boc Protection: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Carboxylation: : The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under pressure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid can undergo various chemical reactions:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH4) or borane (BH3).

  • Substitution: : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Thiazole alcohols or aldehydes.

  • Substitution: : Deprotected amine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

This compound is unique due to its combination of a thiazole ring, Boc protecting group, and carboxylic acid functionality. Similar compounds might include:

  • Thiazole derivatives: : Other thiazole-based compounds without the Boc group.

  • Boc-protected amines: : Compounds with Boc protection but different core structures.

  • Carboxylic acids: : Compounds with carboxylic acid groups but different heterocyclic structures.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-6(13-10(16)17-11(2,3)4)8-12-5-7(18-8)9(14)15/h5-6H,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDURVYGDQEDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 1-(5-formylthiazol-2-yl)ethylcarbamate (3.5 g, 0.014 mol), sodium dihydrogen phosphate dihydrate (2.9 g, 0.019 mol) and 2-methyl-2-butene (3.85 g, 0.055 mol) in tert-butyl alcohol (70 ml) and water (40 mL) was stirred at room temperature for 30 minutes. Sodium chlorite (3.22 g, 0.035 mol) was added and the reaction maintained at room temperature for an additional 2 hours. The reaction was concentrated, diluted with water (50 mL) and acidified (pH=4) with the addition of 3N H3PO4. The mixture was extracted with DCM, the organic layer dried over anhydrous Na2SO4 and evaporated to dryness to afford 2-(1-(tert-butoxycarbonylamino)ethyl)thiazole-5-carboxylic acid (2.35 g, 60%). LC-MS: (FA) ES+ 273.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
sodium dihydrogen phosphate dihydrate
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two

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